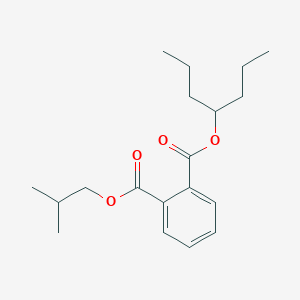
Phthalic acid, hept-4-yl isobutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptan-4-yl Isobutyl Phthalate typically involves the esterification of phthalic anhydride with heptanol and isobutanol . The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Phthalic Anhydride+Heptanol+Isobutanol→Heptan-4-yl Isobutyl Phthalate+Water
Industrial Production Methods
In industrial settings, the production of Heptan-4-yl Isobutyl Phthalate involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Heptan-4-yl Isobutyl Phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: Phthalic acid, heptanol, and isobutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptan-4-yl Isobutyl Phthalate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Heptan-4-yl Isobutyl Phthalate involves its interaction with cellular components, particularly lipid membranes . As a plasticizer, it integrates into the lipid bilayer, increasing membrane fluidity and flexibility . This can affect various cellular processes, including signal transduction and membrane protein function .
Comparación Con Compuestos Similares
Similar Compounds
Diisobutyl Phthalate (DIBP): Similar structure but with two isobutyl groups instead of one heptanyl and one isobutyl group.
Dibutyl Phthalate (DBP): Contains two butyl groups instead of heptanyl and isobutyl groups.
Diethyl Phthalate (DEP): Contains two ethyl groups instead of heptanyl and isobutyl groups.
Uniqueness
Heptan-4-yl Isobutyl Phthalate is unique due to its specific combination of heptanyl and isobutyl groups, which confer distinct physical and chemical properties compared to other phthalates . This unique structure can influence its plasticizing efficiency and its interactions with biological systems .
Propiedades
Fórmula molecular |
C19H28O4 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-O-heptan-4-yl 1-O-(2-methylpropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-5-9-15(10-6-2)23-19(21)17-12-8-7-11-16(17)18(20)22-13-14(3)4/h7-8,11-12,14-15H,5-6,9-10,13H2,1-4H3 |
Clave InChI |
YHUGIMNLJRGFDU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)OC(=O)C1=CC=CC=C1C(=O)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


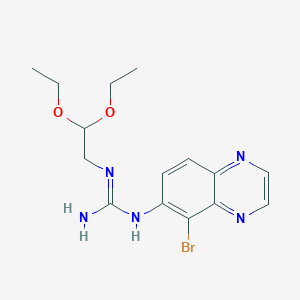
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)
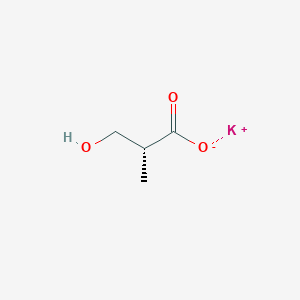
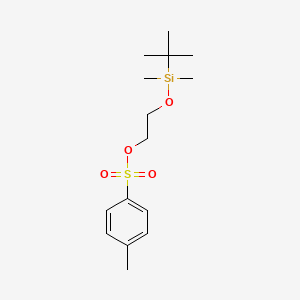

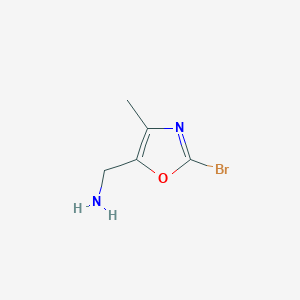

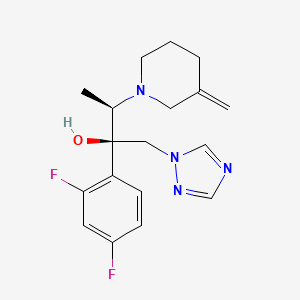
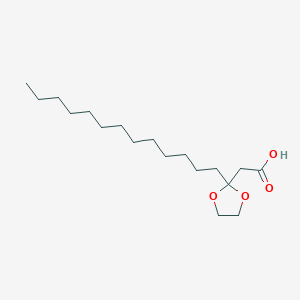
![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13436126.png)

